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Compound of Interest

Compound Name: (-)-Corydaline

Cat. No.: B12779121 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of (-)-Corydaline

Introduction
(-)-Corydaline is a tetrahydroprotoberberine alkaloid isolated from various species of the

Corydalis genus, which has a long history of use in traditional medicine. The structural

elucidation and quantification of (-)-Corydaline are critical for its development as a potential

therapeutic agent. This guide provides a comprehensive overview of the nuclear magnetic

resonance (NMR) and mass spectrometry (MS) data for (-)-Corydaline, along with detailed

experimental protocols for acquiring such data. This document is intended for researchers,

scientists, and professionals in the field of drug development and natural product chemistry.

Spectroscopic Data of (-)-Corydaline
The following sections present the key spectroscopic data for (-)-Corydaline, organized for

clarity and ease of comparison.

Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis.

Table 1: Mass Spectrometry Data for Corydaline
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Parameter Value Reference

Molecular Formula C₂₂H₂₇NO₄ [1][2]

Molecular Weight 369.5 g/mol [1][2]

Precursor Ion ([M+H]⁺) m/z 370.20169 [3]

Major Fragment Ions (m/z)
192.1027, 179.1061,

165.0914, 150.06825
[3][4]

The fragmentation of corydaline in MS/MS experiments is characteristic of

tetrahydroprotoberberine-type alkaloids. A key fragmentation pathway is the retro-Diels-Alder

(RDA) reaction, which leads to the formation of diagnostic product ions. For instance, the ion at

m/z 192.1027 is a characteristic fragment.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,

providing detailed information about the carbon-hydrogen framework. While specific ¹H and ¹³C

NMR data for the (-)-enantiomer were not explicitly detailed in the provided search results, data

for the racemic or unspecified form is available and is presented here. The spectra for the

enantiomers will be identical except for their interaction with a chiral environment.

Table 2: ¹³C NMR Spectral Data of Corydaline
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Carbon Position Chemical Shift (δ, ppm)

C-1 108.7

C-2 147.5

C-3 147.6

C-4 111.4

C-4a 127.1

C-5 29.2

C-6 51.4

C-8 53.9

C-8a 128.9

C-9 149.9

C-10 145.4

C-11 111.8

C-12 124.0

C-12a 126.7

C-13 37.9

C-13a 61.2

2-OCH₃ 55.9

3-OCH₃ 56.0

9-OCH₃ 60.1

10-OCH₃ 56.1

13-CH₃ 18.2

Note: Data is for the general structure of

corydaline and may have been obtained from
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various isomers. Specific assignments should

be confirmed with 2D NMR experiments.

Table 3: ¹H NMR Spectral Data of Corydaline

Proton Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 6.72 s

H-4 6.60 s

H-11 6.85 s

H-12 6.78 s

2-OCH₃ 3.85 s

3-OCH₃ 3.84 s

9-OCH₃ 3.87 s

10-OCH₃ 3.86 s

13-CH₃ 0.95 d 7.0

Note: Data is for the

general structure of

corydaline. Chemical

shifts and multiplicities

can vary slightly

based on the solvent

and instrument used.

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and

reproducible spectroscopic data.

Sample Preparation for NMR and MS Analysis
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Extraction: The alkaloid fraction is typically extracted from the plant material (e.g., tubers of

Corydalis yanhusuo) using a suitable solvent such as methanol.[6]

Purification: The crude extract is then subjected to purification steps, which may include acid-

base extraction followed by column chromatography (e.g., silica gel, Sephadex LH-20) to

isolate (-)-Corydaline.[6]

Sample Preparation for NMR: For NMR analysis, a purified sample of (-)-Corydaline
(typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD) in

a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing.[7]

Sample Preparation for MS: For MS analysis, the purified compound is dissolved in a

suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The

solution may be infused directly into the mass spectrometer or injected into a liquid

chromatography system coupled to the mass spectrometer (LC-MS).[8]

NMR Spectroscopy Protocol
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300,

500, or 700 MHz).[9]

1D NMR Acquisition:

¹H NMR: Standard parameters include a 30° or 90° pulse angle, a spectral width of

approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio.[10]

¹³C NMR: Typically acquired with proton decoupling to simplify the spectrum. A 90° pulse

angle, a spectral width of around 200-250 ppm, and a longer relaxation delay are used. A

larger number of scans is usually required due to the lower natural abundance of the ¹³C

isotope.[11]

2D NMR Acquisition: To unambiguously assign the ¹H and ¹³C signals and elucidate the

complete structure, a suite of 2D NMR experiments is often performed, including COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC
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(Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect

Spectroscopy).[12]

Mass Spectrometry Protocol (LC-MS/MS)
Liquid Chromatography (LC):

Column: A reversed-phase C18 column is commonly used for the separation of alkaloids.

[8]

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous

phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or

methanol with 0.1% formic acid).[13]

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.[8]

Mass Spectrometry (MS):

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for

alkaloids like corydaline.[8]

Analysis: For structural confirmation and identification, tandem mass spectrometry

(MS/MS) is performed. A precursor ion (e.g., the [M+H]⁺ ion of corydaline) is selected in

the first mass analyzer, fragmented (e.g., by collision-induced dissociation), and the

resulting product ions are analyzed in the second mass analyzer.[4]

Detection: High-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or

Orbitrap are used to obtain accurate mass measurements, which aid in determining the

elemental composition.[14]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like (-)-Corydaline.
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Workflow for Spectroscopic Analysis of (-)-Corydaline
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Caption: Workflow for the spectroscopic analysis of (-)-Corydaline.
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This guide provides foundational spectroscopic information and standardized protocols

essential for the research and development of (-)-Corydaline. Adherence to these detailed

methodologies will ensure the generation of high-quality, reliable, and comparable data across

different laboratories.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [spectroscopic data of (-)-Corydaline (NMR, MS)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12779121#spectroscopic-data-of-corydaline-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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